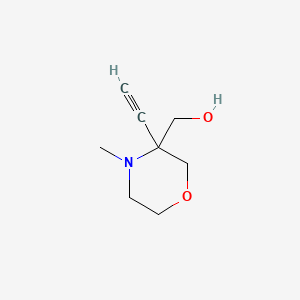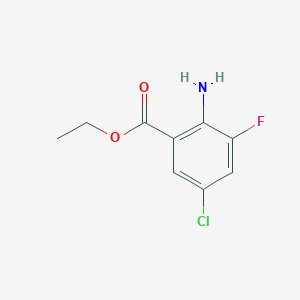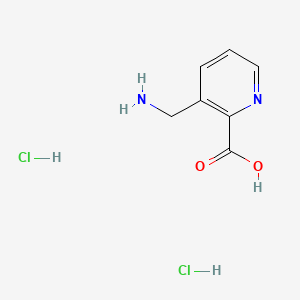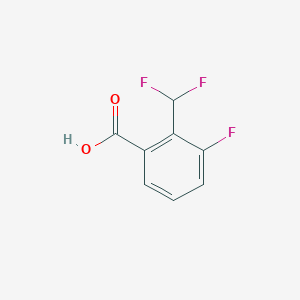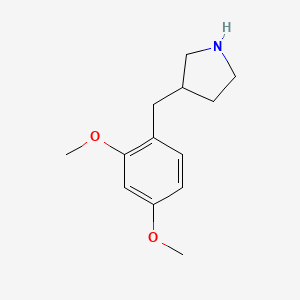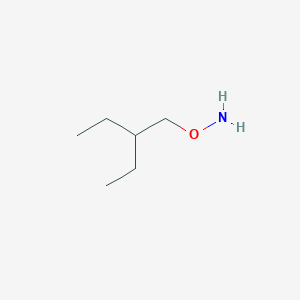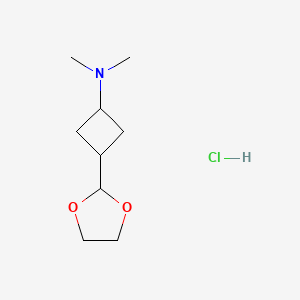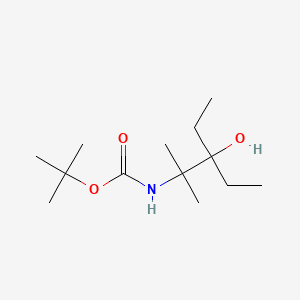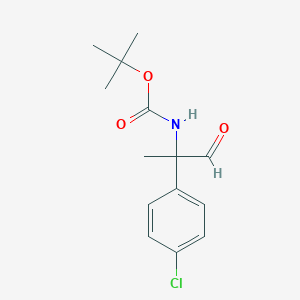
Tert-butyl 1-(4-chlorophenyl)-1-formylethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate is an organic compound with the molecular formula C11H14ClNO2. It is a derivative of carbamate and is often used in organic synthesis as a building block for more complex molecules. The compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with 4-chlorophenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate is used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for studying the effects of carbamate derivatives on biological systems .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to inhibit certain enzymes and receptors, making them potential candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. It is also used as an intermediate in the synthesis of various chemical products .
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(4-chlorophenyl)carbamate
- tert-Butyl carbamate
- tert-Butyl N-(4-chlorobutyl)carbamate
Uniqueness
tert-Butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the carbamate group allows for interactions with biological targets .
Propriétés
Formule moléculaire |
C14H18ClNO3 |
|---|---|
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C14H18ClNO3/c1-13(2,3)19-12(18)16-14(4,9-17)10-5-7-11(15)8-6-10/h5-9H,1-4H3,(H,16,18) |
Clé InChI |
QQQRNYGDDXKYMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13585133.png)
![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)
![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)
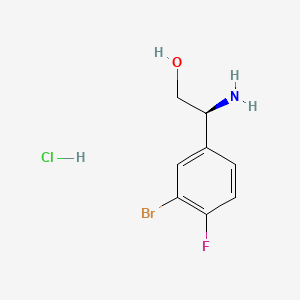
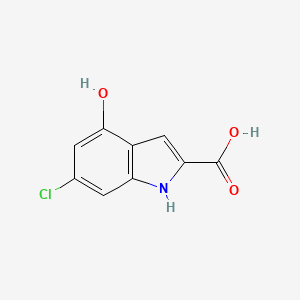
![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
